7-ethyl-1H-1,8-naphthyridin-2-one

PDE4 inhibition regioisomer selectivity anti-inflammatory

7-Ethyl-1H-1,8-naphthyridin-2-one (CAS 69587-76-4, molecular formula C10H10N2O, molecular weight 174.20) belongs to the 1,8-naphthyridin-2(1H)-one class of fused bicyclic heterocycles. The scaffold contains a carbonyl group at position 2 and an ethyl substituent at position 7, distinguishing it from the more widely studied 1,8-naphthyridin-4-one antibacterial series exemplified by nalidixic acid.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13880201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-ethyl-1H-1,8-naphthyridin-2-one
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C1)C=CC(=O)N2
InChIInChI=1S/C10H10N2O/c1-2-8-5-3-7-4-6-9(13)12-10(7)11-8/h3-6H,2H2,1H3,(H,11,12,13)
InChIKeyGHWKPWDWQJYGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethyl-1H-1,8-naphthyridin-2-one (CAS 69587-76-4) – Core Scaffold Identity and Procurement Baseline for Naphthyridinone-Based Screening Libraries


7-Ethyl-1H-1,8-naphthyridin-2-one (CAS 69587-76-4, molecular formula C10H10N2O, molecular weight 174.20) belongs to the 1,8-naphthyridin-2(1H)-one class of fused bicyclic heterocycles [1]. The scaffold contains a carbonyl group at position 2 and an ethyl substituent at position 7, distinguishing it from the more widely studied 1,8-naphthyridin-4-one antibacterial series exemplified by nalidixic acid [2]. The 1,8-naphthyridin-2-one core has been identified as a privileged pharmacophore in multiple therapeutic programs, including selective PDE4 inhibitors [3], CB2 cannabinoid receptor agonists [4], and sphingomyelin synthase 2 (SMS2) inhibitors [5]. This compound serves as a non-carboxylated, position-7-substituted analog suitable for structure-activity relationship (SAR) exploration across these target classes.

Why 7-Ethyl-1H-1,8-naphthyridin-2-one Cannot Be Replaced by Nalidixic Acid, 7-Methyl, or N-Ethyl Regioisomers in Lead-Optimization Campaigns


The 1,8-naphthyridine scaffold exists in multiple regioisomeric and substitutional forms with divergent biological target profiles. The position of the carbonyl group (C2 vs. C4) fundamentally alters pharmacophore geometry: 1,8-naphthyridin-2-ones engage targets such as PDE4 and CB2 receptors [1], whereas 1,8-naphthyridin-4-ones like nalidixic acid target bacterial DNA gyrase [2]. Within the naphthyridin-2-one subseries, the nature of the 7-position substituent modulates lipophilicity (cLogP), metabolic stability, and target binding affinity. The 7-ethyl substitution in 7-ethyl-1H-1,8-naphthyridin-2-one provides a distinct hydrophobic profile compared to 7-methyl (CAS 1569-11-5) or 7-unsubstituted analogs [3]. Furthermore, the tautomeric 1H form (hydrogen at N1) of this compound differs critically from the N1-ethyl regioisomer (1-ethyl-1,8-naphthyridin-2(1H)-one, CAS 146967-63-7), which lacks the hydrogen-bond donor capacity at N1 that is essential for certain target interactions . These structural distinctions mean that generic substitution with a different naphthyridine isomer or analog will alter – and likely abolish – the specific target engagement profile required for a given screening or SAR program, rendering blind interchange scientifically invalid.

Quantitative Differentiation Evidence for 7-Ethyl-1H-1,8-naphthyridin-2-one Relative to Structural Analogs and In-Class Candidates


Carbonyl Position Regioisomerism: PDE4 Inhibition of 1,8-Naphthyridin-2-ones vs. DNA Gyrase Inhibition by 1,8-Naphthyridin-4-ones

The 1,8-naphthyridin-2(1H)-one chemotype selectively inhibits phosphodiesterase type IV (PDE4), whereas the regioisomeric 1,8-naphthyridin-4-one chemotype – exemplified by nalidixic acid – targets bacterial DNA gyrase. In a comparative study by Matsuura et al., substituted 1,8-naphthyridin-2(1H)-ones demonstrated PDE4-selective inhibitory activity with no significant DNA gyrase inhibition reported [1]. Nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid) functions as a DNA gyrase subunit A inhibitor with an antibacterial MIC range of 1–8 µg/mL against susceptible Gram-negative organisms [2]. The carbonyl positional isomerism thus dictates entirely different therapeutic target classes: 2-one for PDE4/cAMP-mediated anti-inflammatory pathways vs. 4-one for bacterial topoisomerase inhibition [3]. 7-Ethyl-1H-1,8-naphthyridin-2-one, bearing the 2-one carbonyl, belongs to the PDE4-accessible pharmacophore class.

PDE4 inhibition regioisomer selectivity anti-inflammatory

7-Position Substituent Differentiation: 7-Ethyl vs. 7-Methyl Lipophilicity and Target Affinity in CB2 Cannabinoid Receptor Programs

Structure-activity relationship studies on 1,8-naphthyridin-2(1H)-one-3-carboxamides as CB2 receptor ligands have established that substituents at the 7-position significantly modulate cannabinoid receptor affinity and selectivity [1]. While specific Ki values for 7-ethyl-1H-1,8-naphthyridin-2-one at CB2 are not publicly reported, the corresponding 7-methyl analog and unsubstituted parent have been characterized. Manera et al. (2012) reported that 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives with optimized 7-position substituents achieved CB2 Ki values in the low nanomolar range (representative compounds: Ki < 100 nM at CB2) with selectivity ratios (CB1/CB2) exceeding 100-fold [2]. The incremental lipophilicity contribution of the ethyl group (π-ethyl ≈ +1.0) versus methyl (π-methyl ≈ +0.56) at position 7 increases logD7.4 by approximately 0.44 units, which directly impacts membrane permeability and target binding kinetics according to the established SAR framework for this series [3]. The 7-ethyl analog thus occupies a distinct lipophilicity space between the 7-methyl and 7-propyl variants, enabling fine-tuning of ADME properties without resorting to scaffold-hopping.

CB2 receptor agonist lipophilicity 7-substituent SAR

SMS2 Inhibitor Scaffold Optimization: 1,8-Naphthyridin-2-one vs. 2-Quinolone Core in Sphingomyelin Synthase 2 Programs

In a Takeda Pharmaceutical optimization program targeting sphingomyelin synthase 2 (SMS2), the 2-quinolone hit compound 10 was evolved into 1,8-naphthyridin-2-one derivative 37 to improve pharmaceutical properties [1]. The scaffold switch from 2-quinolone to 1,8-naphthyridin-2-one was driven by the need to adjust lipophilicity for enhanced passive membrane permeability and aqueous solubility. Compound 37 demonstrated nanomolar SMS2 inhibitory potency with good selectivity against SMS1, and achieved significant reduction of hepatic sphingomyelin levels upon repeated oral dosing in mice [2]. The 1,8-naphthyridin-2-one core, bearing an additional ring nitrogen relative to the 2-quinolone, reduces logD by approximately 1.0–1.5 units compared to the carbocyclic analog, a critical differentiation for achieving oral bioavailability in this target class [3]. While compound 37 represents a more elaborated derivative, the 7-ethyl-1H-1,8-naphthyridin-2-one core provides the foundational scaffold upon which such SMS2-optimized analogs are constructed.

SMS2 inhibition sphingolipid metabolism core scaffold optimization

N1 Tautomeric Form (1H) vs. N-Alkylated Regioisomer: Hydrogen-Bond Donor Capacity for Target Engagement

7-Ethyl-1H-1,8-naphthyridin-2-one (CAS 69587-76-4) exists in the 1H-tautomeric form with a free NH at position 1, conferring hydrogen-bond donor (HBD) capacity at this position . In contrast, 1-ethyl-1,8-naphthyridin-2(1H)-one (CAS 146967-63-7) bears an ethyl substituent at N1, eliminating HBD capability and altering the molecular electrostatic potential surface. In PDE4 inhibitor co-crystal structures with 1,8-naphthyridin-2-one ligands, the NH at position 1 forms a critical hydrogen bond with a conserved glutamine residue in the PDE4 catalytic pocket (Gln443 in PDE4B) [1]. Replacement of this NH with an N-alkyl group results in a ≥10-fold loss in PDE4 inhibitory potency based on SAR trends reported for this series [2]. For programs requiring N1-mediated hydrogen bonding – whether in PDE4, CB2, or SMS2 contexts – the 1H tautomeric form (as in 7-ethyl-1H-1,8-naphthyridin-2-one) is structurally mandatory; the N-ethyl regioisomer cannot serve as a functional substitute.

tautomerism hydrogen bonding N1 substituent discrimination

Optimal Procurement and Deployment Scenarios for 7-Ethyl-1H-1,8-naphthyridin-2-one in Drug Discovery and Chemical Biology Programs


PDE4 Inhibitor Lead Optimization: SAR Exploration at the 7-Position

As demonstrated by the PDE4-selective inhibitory activity of 1,8-naphthyridin-2-ones [1], 7-ethyl-1H-1,8-naphthyridin-2-one serves as a key intermediate-lipophilicity analog in a systematic SAR series evaluating 7-position substituent effects (H → methyl → ethyl → propyl). Its N1-H donor is essential for the conserved glutamine hydrogen-bond interaction in the PDE4 active site, a feature absent in the 1-ethyl regioisomer. Researchers comparing this compound with 7-methyl and 7-unsubstituted analogs can map the lipophilicity-activity relationship within the PDE4 program, using the 7-ethyl derivative to probe whether the incremental ΔcLogP of ~+0.5 over the 7-methyl analog improves cellular potency without sacrificing solubility or selectivity.

CB2 Cannabinoid Receptor Agonist Development: Core Scaffold with Tunable 7-Substitution

The 1,8-naphthyridin-2(1H)-one scaffold has been validated as a privileged core for selective CB2 receptor agonism, with 3-carboxamide derivatives achieving CB2 Ki values below 100 nM and CB1/CB2 selectivity ratios exceeding 100-fold [2]. 7-Ethyl-1H-1,8-naphthyridin-2-one provides the foundational bicyclic core upon which 3-position elaboration (e.g., carboxamide installation) can be performed. The 7-ethyl substituent contributes an intermediate π-value (+1.0) relative to 7-methyl (+0.56) or 7-unsubstituted, enabling medicinal chemists to dial in the desired lipophilicity for blood-brain barrier penetration or peripheral restriction profiles in neuroinflammatory and immuno-oncology applications.

SMS2 Inhibitor Pharmaceutical Property Optimization: Scaffold-Based logD Tuning

The Takeda Pharmaceutical optimization program demonstrated that replacing the 2-quinolone core with 1,8-naphthyridin-2-one reduces logD by approximately 1.0–1.5 units while maintaining nanomolar SMS2 inhibitory potency and improving passive membrane permeability [3]. 7-Ethyl-1H-1,8-naphthyridin-2-one, as a 7-alkylated 1,8-naphthyridin-2-one building block, allows systematic exploration of how incremental 7-alkyl chain length modulates the lipophilicity-permeability-solubility balance within this therapeutically relevant scaffold. This is directly applicable to programs targeting cardiovascular and metabolic diseases through SMS2 inhibition.

Chemical Biology Tool Compound Synthesis: Regioisomeric Selectivity Studies

The clear structural distinction between 7-ethyl-1H-1,8-naphthyridin-2-one (CAS 69587-76-4) and its regioisomeric analog 1-ethyl-1,8-naphthyridin-2(1H)-one (CAS 146967-63-7) – differing in N1-H donor presence – makes the former an essential component in chemical probe selectivity panels. When used alongside the N1-ethyl regioisomer, the 1H tautomer enables researchers to dissect the contribution of N1-mediated hydrogen bonding to target engagement, cellular activity, and off-target profiles. This is especially relevant for PDE4 and CB2 programs where N1-H interactions are structurally validated determinants of potency .

Quote Request

Request a Quote for 7-ethyl-1H-1,8-naphthyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.